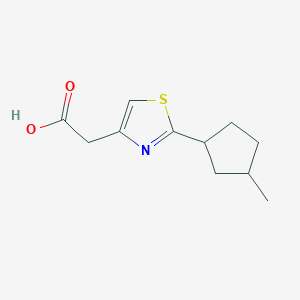
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H15NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the 3-methylcyclopentyl group and the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and metal-free processes to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
科学研究应用
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
作用机制
The mechanism of action of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
相似化合物的比较
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Known for its use in the production of cephalosporin antibiotics.
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid: Investigated for its potential as an anticancer agent.
2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal activities.
Uniqueness
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylcyclopentyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
2-[2-(3-methylcyclopentyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-2-3-8(4-7)11-12-9(6-15-11)5-10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
InChI 键 |
VKJNKMBJWVBWMV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)C2=NC(=CS2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


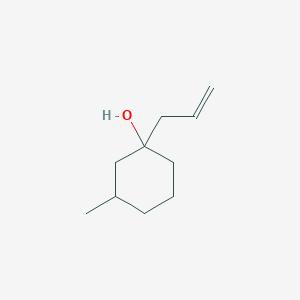
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)
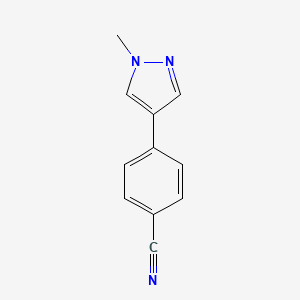
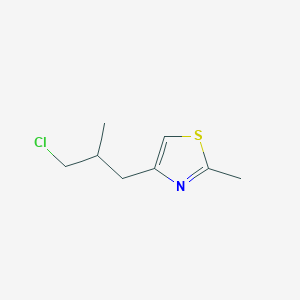
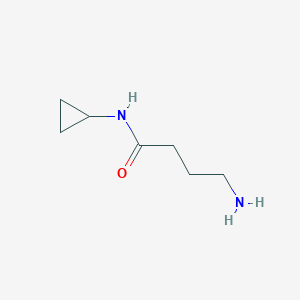
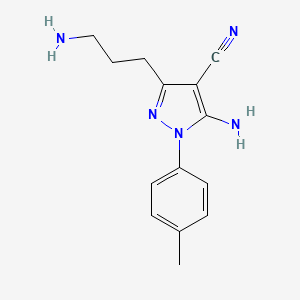
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
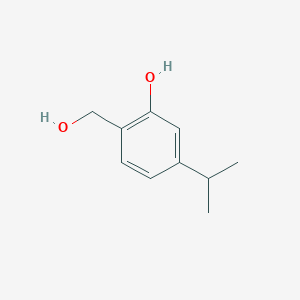
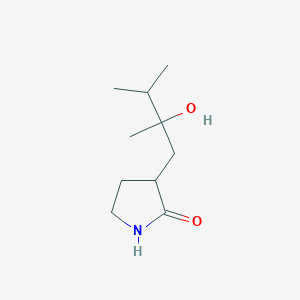

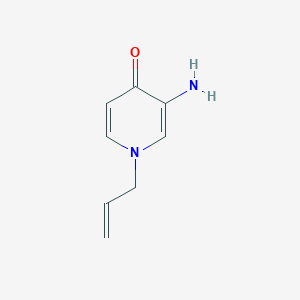
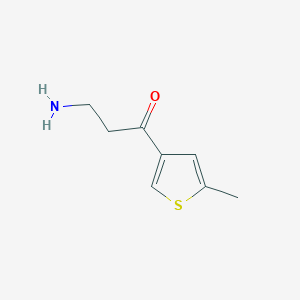
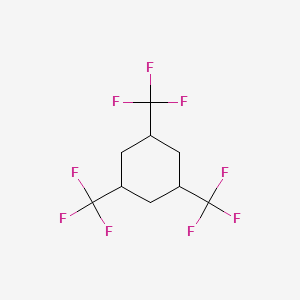
![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
